
7-Bromo-4-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-methoxyquinoline is a useful research chemical . It is a chemical compound that has been the subject of scientific research for years.
Synthesis Analysis
Quinazolinone and quinazoline derivatives have been synthesized with potent antimicrobial and cytotoxic activities . Classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Anand et al. have developed a one-pot reaction for the synthesis of substituted quinolines through a modified Friedlander reaction of bromo aromatic benzaldehydes or ketone derivatives .Molecular Structure Analysis
The molecular weight of this compound is 238.08 . The IUPAC name is this compound . The InChI code is 1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7 (11)2-3-8 (9)10/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline and its analogues have been synthesized using transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a dry, sealed environment .科学的研究の応用
Chemical Synthesis and Compound Modification
7-Bromo-4-methoxyquinoline is a significant compound in the field of chemical synthesis. Osborne and Miller (1993) demonstrated its use in regioselective alkoxydehalogenation, contributing to advancements in organic chemistry (Osborne & Miller, 1993). Similarly, YajimaToshikazu and MunakataKatsura (1977) employed it in the synthesis of bromoquinolines, showcasing its versatility as a reagent in organic synthesis (YajimaToshikazu & MunakataKatsura, 1977).
Antimicrobial Activity
Hamama et al. (2015) explored the antimicrobial properties of compounds incorporating quinolone moieties, highlighting the potential of this compound derivatives in combating bacterial infections (Hamama et al., 2015).
Application in Tubulin Polymerization Inhibition
Lee et al. (2011) investigated quinoline derivatives for their role in tubulin polymerization inhibition, a critical area in cancer research. The study underscores the potential use of this compound in developing new cancer therapies (Lee et al., 2011).
Photolabile Protecting Groups
Fedoryak and Dore (2002) reported on the use of brominated hydroxyquinoline, similar in structure to this compound, as a photolabile protecting group. This application is crucial in the field of photochemistry and has implications for in vivo studies (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Various studies have utilized this compound as a starting material or intermediate in the synthesis of novel compounds. For example, the work by Lamberth et al. (2014) on Skraup-type synthesis and Majumdar and Mukhopadhyay (2003) on benzopyranoquinolinones synthesis illustrates its role in the creation of diverse chemical entities (Lamberth et al., 2014); (Majumdar & Mukhopadhyay, 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
7-bromo-4-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSFJOSQRAIZHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670377 |
Source


|
| Record name | 7-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065092-89-8 |
Source


|
| Record name | 7-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)
![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

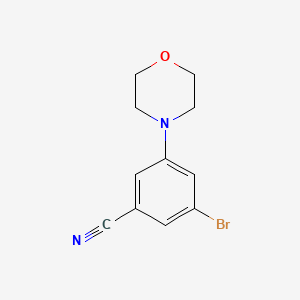
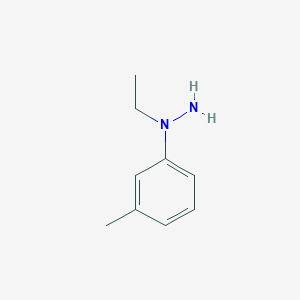
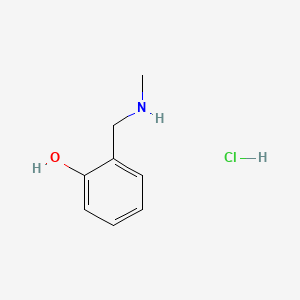
![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

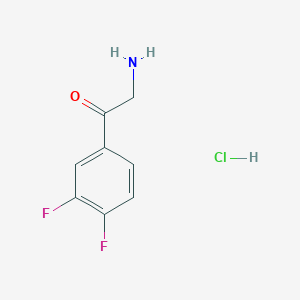
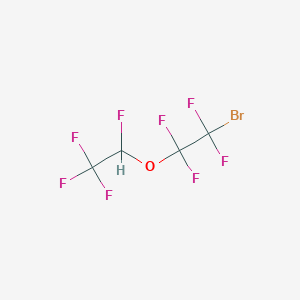
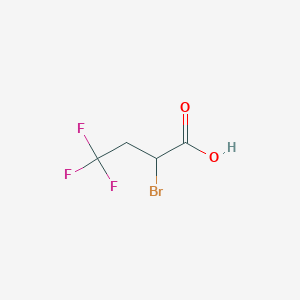
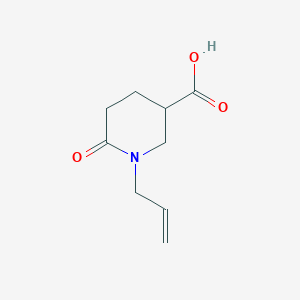
![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)
